2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile
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Overview
Description
2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile is a complex organic compound featuring a pyridine ring, a pyrrolidine ring, and an oxazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic synthesis. One common route starts with the preparation of the oxazolidinone ring, which can be synthesized from amino alcohols and carbonyl compounds under acidic or basic conditions. The pyrrolidine ring can be introduced via cyclization reactions involving appropriate precursors. Finally, the pyridine ring is often constructed through condensation reactions or by using pre-formed pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines
Scientific Research Applications
2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the design of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazolidinone moiety is known to inhibit protein synthesis in bacteria, suggesting potential antimicrobial activity. The pyridine and pyrrolidine rings may also contribute to binding interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile: shares structural similarities with other oxazolidinone derivatives, such as linezolid and tedizolid, which are used as antibiotics.
Pyridine derivatives: Compounds like nicotinamide and pyridoxine, which are essential vitamins, also contain the pyridine ring.
Pyrrolidine derivatives: Compounds such as proline, an amino acid, and nicotine, an alkaloid, feature the pyrrolidine ring.
Uniqueness
What sets this compound apart is the combination of these three distinct moieties in a single molecule, providing a unique set of chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not possible with simpler compounds.
Properties
IUPAC Name |
2-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c14-8-10-2-1-4-15-12(10)16-5-3-11(9-16)17-6-7-19-13(17)18/h1-2,4,11H,3,5-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNMZRZXZFDROM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C3=C(C=CC=N3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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